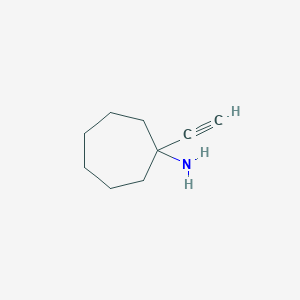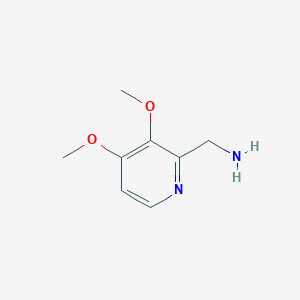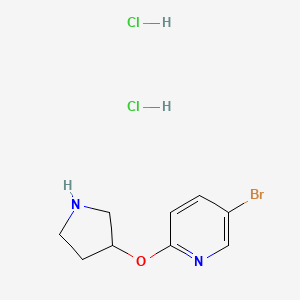
5-Bromo-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C9H13BrCl2N2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidin-3-yloxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 5-bromo-2-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as a dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-chloropyridine, pyrrolidine, base (e.g., sodium hydroxide or potassium carbonate).
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol).
Isolation: The product is precipitated as a dihydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form saturated amines.
Hydrolysis: The pyrrolidin-3-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Lactams.
Reduction: Saturated amines.
Hydrolysis: Pyridine derivatives with hydroxyl groups.
科学研究应用
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and bromine atom play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
5-Bromo-2-(pyrrolidin-3-yloxy)benzene: Similar structure but with a benzene ring instead of pyridine.
5-Bromo-2-(pyrrolidin-3-yloxy)thiophene: Similar structure but with a thiophene ring instead of pyridine.
Uniqueness
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and pyrrolidin-3-yloxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
属性
分子式 |
C9H13BrCl2N2O |
|---|---|
分子量 |
316.02 g/mol |
IUPAC 名称 |
5-bromo-2-pyrrolidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2;2*1H |
InChI 键 |
BFLQTHWRYFHIQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1OC2=NC=C(C=C2)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


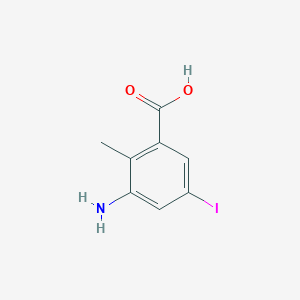
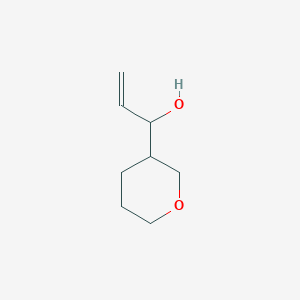
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
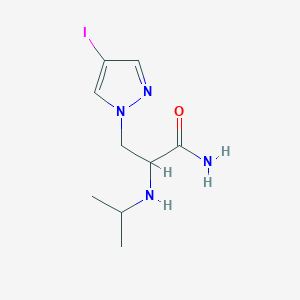
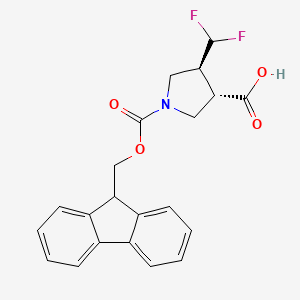
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
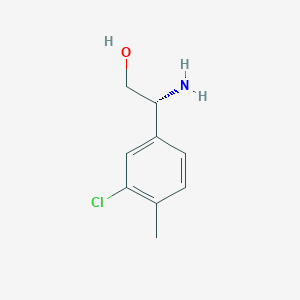
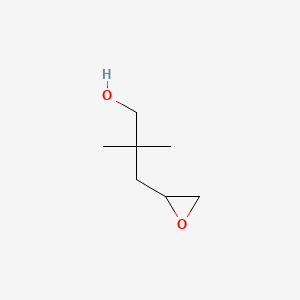
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
